5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid

15-LOX-1 inhibition inflammation enzyme assay

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid (CAS 53109-18-5), also known as Auxin b, is a monocyclic monoterpenoid belonging to the prenol lipid class. It is characterized by a cyclopentene core bearing two sec-butyl substituents and a 5-hydroxy-3-oxovaleric acid side chain, with the molecular formula C18H30O4 and a molecular weight of 310.43 g/mol.

Molecular Formula C18H30O4
Molecular Weight 310.4 g/mol
CAS No. 53109-18-5
Cat. No. B13767564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid
CAS53109-18-5
Molecular FormulaC18H30O4
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC(C)C1CC(C(=C1)C(CC(=O)CC(=O)O)O)C(C)CC
InChIInChI=1S/C18H30O4/c1-5-11(3)13-7-15(12(4)6-2)16(8-13)17(20)9-14(19)10-18(21)22/h8,11-13,15,17,20H,5-7,9-10H2,1-4H3,(H,21,22)
InChIKeyMQETZQLZTJUQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid – Procurement-Relevant Structural and Functional Profile


5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid (CAS 53109-18-5), also known as Auxin b, is a monocyclic monoterpenoid belonging to the prenol lipid class [1]. It is characterized by a cyclopentene core bearing two sec-butyl substituents and a 5-hydroxy-3-oxovaleric acid side chain, with the molecular formula C18H30O4 and a molecular weight of 310.43 g/mol . The compound is an endogenous human metabolite detected in blood plasma and catalogued in the Human Metabolome Database (HMDB0038484) [1], and it has also been reported to inhibit human 15-lipoxygenase-1 (15-LOX-1) [2].

Why Generic or In-Class Substitution of 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid Carries Scientific and Procurement Risk


Procurement decisions for monocyclic monoterpenoid research reagents frequently treat compounds sharing the cyclopentene scaffold as functionally interchangeable. However, small structural perturbations within this class produce substantial shifts in target engagement, physicochemical properties, and metabolic identity. 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid differs from its closest structural analog, Auxin a, by a single hydroxylation event—the substitution of a hydroxyl for a ketone at the 3-position of the valeric acid side chain—which alters the hydrogen bond donor count from 5 to 2 [1][2]. This difference modifies the compound’s lipophilicity (XLogP 3.3 for Auxin b) and is expected to influence membrane permeability, protein binding, and metabolic stability in ways that cannot be extrapolated from the trihydroxy analog [2]. For researchers requiring consistent enzyme inhibition data, the compound’s reported 15-LOX-1 IC50 values of 92–180 nM place it in a potency range distinct from other known natural product LOX inhibitors such as boswellic acid (IC50 ~1,000 nM) [3], making blind substitution particularly hazardous for assay reproducibility.

Quantitative Comparative Evidence: Performance Dimensions Differentiating 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid from Closest Analogs and Alternatives


Human 15-LOX-1 Inhibition: Potency Comparison Against ML351 and Boswellic Acid

The compound exhibits concentration-dependent inhibition of human 15-lipoxygenase-1 (15-LOX-1) with reported IC50 values of 92 nM in human L1236 cells and 180 nM in Sf9-expressed enzyme preparations [1]. In cross-study comparison, these values position the compound in the same potency range as the selective synthetic inhibitor ML351 (IC50 200 nM) [2] and with approximately 5- to 11-fold greater potency than the natural product boswellic acid (IC50 ~1,000 nM) [3]. While direct head-to-head data are unavailable, the cell-based assay format used for the 92 nM measurement (L1236 cells) provides membrane-permeability-relevant activity data that the isolated-enzyme boswellic acid comparison lacks [1][3].

15-LOX-1 inhibition inflammation enzyme assay

Structural Differentiation from Auxin a: Reduced Hydrogen Bond Donor Count Alters Physicochemical Profile

The compound differs from its closest structural analog, Auxin a (5-(3,5-di-sec-butylcyclopent-1-enyl)-2,3,5-trihydroxyvaleric acid; CAS 491-14-5), by the replacement of a 3-hydroxyl group with a ketone, reducing the hydrogen bond donor (HBD) count from 5 to 2 while increasing hydrogen bond acceptor count from 5 to 4 [1][2]. This single functional group change raises the computed XLogP from a predicted ~2.5 (Auxin a) to 3.3 (Auxin b), representing a ~0.8 log unit increase in lipophilicity that is expected to enhance passive membrane permeability [2]. The molecular weight decreases modestly from 328.45 g/mol (Auxin a) to 310.43 g/mol (Auxin b) [1].

physicochemical properties lipophilicity structural analog

Endogenous Human Metabolite Identity Confers Biological Relevance Not Shared by Synthetic In-Class Analogs

Unlike synthetic 15-LOX-1 inhibitors such as ML351 or i472, 5-(3,5-di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid is an authenticated endogenous human metabolite, detected in pooled human blood plasma samples and curated in the Human Metabolome Database (HMDB0038484) as well as the ChEBI ontology (CHEBI:171925) [1][2]. This endogenous origin implies that the compound is a substrate of endogenous biosynthetic and catabolic machinery, which cannot be assumed for synthetic analogs. Furthermore, its presence in human plasma indicates a baseline level of human biological exposure and metabolic compatibility that synthetic screening hits lack at the procurement stage [1].

endogenous metabolite metabolomics biomarker

Experimentally Determined Melting Point (183 °C) Provides Procurement-Grade Identity Verification

An experimentally determined melting point of 183 °C is reported for Auxin b in the HMDB, providing a measurable identity verification parameter that is absent for the closely related Auxin a, for which no experimental melting point is available in major public databases [1][2]. For procurement and laboratory receiving workflows, the availability of a sharp melting point enables rapid, low-cost identity confirmation via capillary melting point apparatus without requiring full spectroscopic characterization.

quality control melting point identity verification

Evidence-Linked Application Scenarios: Where 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid Provides Verifiable Advantage


Natural-Product-Derived 15-LOX-1 Probe for Inflammation and Lipid Mediator Research

For laboratories investigating the role of 15-LOX-1 in inflammation, ferroptosis, or specialized pro-resolving mediator biosynthesis, the compound offers an endogenous, natural-product-based inhibitory scaffold with IC50 values (92–180 nM) comparable to the reference synthetic inhibitor ML351 (200 nM) [1]. Unlike ML351, Auxin b is a human endogenous metabolite, making it suitable for studies where a non-xenobiotic chemical probe is required to reduce confounding variables related to exogenous compound metabolism [2].

Metabolomics and Biomarker Discovery Leveraging Endogenous Origin

Auxin b’s authenticated presence in human blood plasma (via MetaboLights study MTBLS2128) and its curation in both HMDB and ChEBI make it a qualified reference standard for targeted and untargeted metabolomics workflows [1]. Researchers developing LC-MS/MS or GC-MS methods for monoterpenoid profiling can use the compound as an authenticated endogenous standard, a role that synthetic monoterpenoid analogs cannot fulfill without separate validation of biological relevance [1].

Structure-Activity Relationship (SAR) Studies Differentiating Hydroxylation States on the Cyclopentene-Valeric Acid Scaffold

The well-defined structural difference between Auxin b (ketone at C-3, HBD=2) and Auxin a (hydroxyl at C-3, HBD=5) provides a clean chemical biology tool pair for probing how hydrogen bond donor count and lipophilicity (ΔXLogP ≈ +0.8) influence target binding, membrane permeability, and metabolic stability within the same cyclopentene scaffold [1][2]. Procurement of both compounds from a single qualified supplier ensures batch-to-batch consistency across comparative experiments, which is critical for publishable SAR datasets [2].

Quote Request

Request a Quote for 5-(3,5-Di-sec-butylcyclopent-1-enyl)-5-hydroxy-3-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.